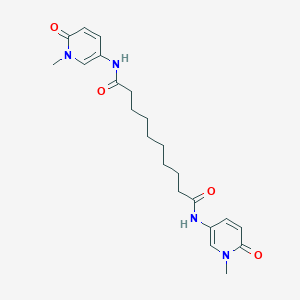
I4-BT8MeDNH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a complex organic compound characterized by the presence of thiazoline rings and a long octamethylene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide typically involves the reaction of 2-aminothiazoline with phthaloyl dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amides formed are sparingly soluble in common organic solvents but dissolve readily in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide.
化学反应分析
Types of Reactions
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazoline rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazoline rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学研究应用
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide involves its interaction with specific molecular targets. The thiazoline rings may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N’-Bis(2-thiazolinyl) diadducts: These compounds have similar structural features but differ in the length of the carbon chain or the nature of the substituents.
N,N’-Bis(2-thiazolyl) derivatives: These compounds contain thiazole rings instead of thiazoline rings.
Uniqueness
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is unique due to its specific combination of thiazoline rings and a long octamethylene chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
148805-98-5 |
|---|---|
分子式 |
C22H30N4O4 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
InChI 键 |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
规范 SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Key on ui other cas no. |
148805-98-5 |
同义词 |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















